molecular formula C29H21N3O3S2 B388137 1-[3'-(4-NITROPHENYL)-3,3-DIPHENYL-3H,3'H-SPIRO[2-BENZOTHIOPHENE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE

1-[3'-(4-NITROPHENYL)-3,3-DIPHENYL-3H,3'H-SPIRO[2-BENZOTHIOPHENE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE

Cat. No.: B388137
M. Wt: 523.6g/mol
InChI Key: VIWSIZIZEWGACL-UHFFFAOYSA-N
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Description

1-[3’-(4-nitrophenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound featuring a spiro structure that integrates benzothiophene and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3’-(4-nitrophenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of 2-bromothiophenol with phenylacetylene under palladium-catalyzed conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the benzothiophene derivative with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

    Spiro Compound Formation: The spiro linkage is formed by reacting the intermediate with 4-nitrobenzaldehyde and diphenylmethane under acidic conditions to yield the final spiro compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[3’-(4-nitrophenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3’-(4-nitrophenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[3’-(4-nitrophenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves its interaction with biological macromolecules:

    Molecular Targets: The compound can bind to DNA, potentially causing strand breaks or inhibiting replication.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Benzothiophene Derivatives: Compounds with the benzothiophene core are known for their diverse pharmacological properties.

Uniqueness

1-[3’-(4-nitrophenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is unique due to its spiro structure, which imparts distinct steric and electronic properties, making it a valuable scaffold for drug development and material science applications.

Properties

Molecular Formula

C29H21N3O3S2

Molecular Weight

523.6g/mol

IUPAC Name

1-[4-(4-nitrophenyl)-3',3'-diphenylspiro[1,3,4-thiadiazole-5,1'-2-benzothiophene]-2-yl]ethanone

InChI

InChI=1S/C29H21N3O3S2/c1-20(33)27-30-31(23-16-18-24(19-17-23)32(34)35)29(36-27)26-15-9-8-14-25(26)28(37-29,21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-19H,1H3

InChI Key

VIWSIZIZEWGACL-UHFFFAOYSA-N

SMILES

CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(S2)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(S2)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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